LDC3140

Descripción

Propiedades

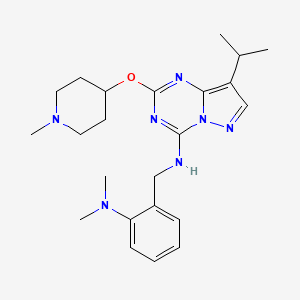

Fórmula molecular |

C23H33N7O |

|---|---|

Peso molecular |

423.6 g/mol |

Nombre IUPAC |

N-[[2-(dimethylamino)phenyl]methyl]-2-(1-methylpiperidin-4-yl)oxy-8-propan-2-ylpyrazolo[1,5-a][1,3,5]triazin-4-amine |

InChI |

InChI=1S/C23H33N7O/c1-16(2)19-15-25-30-21(19)26-23(31-18-10-12-29(5)13-11-18)27-22(30)24-14-17-8-6-7-9-20(17)28(3)4/h6-9,15-16,18H,10-14H2,1-5H3,(H,24,26,27) |

Clave InChI |

JYPAWUMVEPMZMD-UHFFFAOYSA-N |

Apariencia |

Solid powder |

Pureza |

>98% (or refer to the Certificate of Analysis) |

Vida útil |

>2 years if stored properly |

Solubilidad |

Soluble in DMSO |

Almacenamiento |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Sinónimos |

LDC3140; LDC-3140; LDC 3140; LDC043140 |

Origen del producto |

United States |

Foundational & Exploratory

LDC3140 Mechanism of Action: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

LDC3140 is a potent and selective small molecule inhibitor of Cyclin-Dependent Kinase 7 (CDK7).[1] This document provides a comprehensive overview of the mechanism of action of LDC3140, detailing its molecular target, downstream cellular effects, and the experimental basis for these findings. The information presented is intended for researchers, scientists, and professionals involved in drug development and cancer biology.

Introduction to CDK7 as a Therapeutic Target

Cyclin-Dependent Kinases (CDKs) are a family of serine/threonine kinases that play crucial roles in regulating the cell cycle and gene transcription.[2][3] CDK7 is a key component of the CDK-activating kinase (CAK) complex, which is responsible for the activating phosphorylation of several cell cycle CDKs, including CDK1, CDK2, CDK4, and CDK6.[2][4] Beyond its role in cell cycle progression, CDK7 is also a subunit of the general transcription factor TFIIH. Within TFIIH, CDK7 phosphorylates the C-terminal domain (CTD) of the largest subunit of RNA Polymerase II (RNAPII), a critical step for transcription initiation and elongation.[5][6] Given its dual role in cell cycle control and transcription, CDK7 has emerged as a promising target for anti-cancer therapeutics.[4]

LDC3140: A Selective CDK7 Inhibitor

LDC3140 was identified through a kinase-biased library screen as a potent and selective inhibitor of the human CDK7/cyclin H/MAT1 complex.[5] It was developed to offer greater specificity compared to earlier pan-CDK inhibitors like roscovitine.[2][5]

Biochemical Potency and Selectivity

LDC3140 demonstrates high potency against its target, CDK7. The inhibitory activity of LDC3140 is summarized in the table below.

| Target | IC50 | Assay Conditions |

| CDK7 | <10 nM | In vitro kinase assay |

Table 1: Inhibitory concentration (IC50) of LDC3140 against CDK7. Data from MedchemExpress.

Molecular Mechanism of Action

LDC3140 exerts its effects by directly inhibiting the kinase activity of CDK7 in an ATP-competitive manner.[5] This inhibition leads to a cascade of downstream effects on transcription and cell cycle regulation.

Inhibition of RNA Polymerase II Phosphorylation

A primary mechanism of action for LDC3140 is the inhibition of CDK7-mediated phosphorylation of the RNAPII CTD. Specifically, LDC3140 treatment leads to a dose-dependent decrease in the phosphorylation of serine 5 (Ser5) and serine 7 (Ser7) residues of the RNAPII CTD.[5] This reduction in phosphorylation destabilizes the preinitiation complex, leading to a rapid clearance of paused RNAPII from gene promoters.[5][6]

The diagram below illustrates the effect of LDC3140 on the transcription initiation complex.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. The Renaissance of Cyclin Dependent Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Inhibitors of Cyclin-Dependent Kinases: Types and Their Mechanism of Action - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Recent advances in development of CDK7 inhibitors and their clinical trials: a narrative review - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Cyclin-Dependent Kinase 7 Controls mRNA Synthesis by Affecting Stability of Preinitiation Complexes, Leading to Altered Gene Expression, Cell Cycle Progression, and Survival of Tumor Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Cyclin-dependent kinase 7 controls mRNA synthesis by affecting stability of preinitiation complexes, leading to altered gene expression, cell cycle progression, and survival of tumor cells - PubMed [pubmed.ncbi.nlm.nih.gov]

LDC3140: A Technical Guide to the Discovery and Development of a Selective CDK7 Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cyclin-dependent kinase 7 (CDK7) has emerged as a compelling target in oncology due to its dual role in regulating the cell cycle and transcription. As a key component of the CDK-activating kinase (CAK) complex, CDK7 phosphorylates and activates other CDKs, including CDK1, CDK2, CDK4, and CDK6, thereby driving cell cycle progression.[1][2] Additionally, CDK7 is a subunit of the general transcription factor TFIIH, where it phosphorylates the C-terminal domain (CTD) of RNA polymerase II (RNAPII), a critical step for transcription initiation and elongation.[2][3] This dual functionality makes CDK7 a central node in the cellular machinery that, when dysregulated, can contribute to uncontrolled proliferation, a hallmark of cancer.

The development of small molecule inhibitors of CDK7 has been an area of intense research. Early inhibitors often lacked selectivity, leading to off-target effects. This technical guide focuses on LDC3140, a potent and highly selective, ATP-competitive inhibitor of CDK7.[4] We will delve into the discovery, mechanism of action, and preclinical characterization of LDC3140, providing a comprehensive resource for researchers in the field of kinase inhibitor drug discovery.

Discovery and Selectivity of LDC3140

LDC3140 was identified through a screening of a kinase-biased compound library centered on known ATP-competitive scaffolds.[4] The goal was to develop inhibitors with greater specificity for CDK7 compared to earlier compounds like roscovitine and BS-181.[4] LDC3140 is based on a pyrazolo[1,5-a][5][6][7]triazine scaffold.[8]

Kinase Selectivity Profile

A critical aspect of the development of any kinase inhibitor is its selectivity profile. LDC3140 was tested against a panel of cyclin-dependent kinases to determine its specificity. The half-maximal inhibitory concentrations (IC50) demonstrate that LDC3140 is a highly potent and selective inhibitor of CDK7.

| Kinase | IC50 (nM) | Fold Selectivity vs. CDK7 |

| CDK7 | < 5 | 1 |

| CDK1 | > 10,000 | > 2000 |

| CDK2 | 3,850 | > 770 |

| CDK4 | > 10,000 | > 2000 |

| CDK6 | > 10,000 | > 2000 |

| CDK9 | > 10,000 | > 2000 |

Table 1: In vitro kinase inhibitory activity of LDC3140 against a panel of CDKs. Data extracted from Kelso et al., 2014.[4]

Mechanism of Action

LDC3140 exerts its effects by competitively binding to the ATP-binding pocket of CDK7, thereby inhibiting its kinase activity. This inhibition has two major downstream consequences: disruption of transcription and cell cycle arrest.

Inhibition of RNAPII CTD Phosphorylation

As a component of TFIIH, CDK7 phosphorylates the serine residues at positions 5 and 7 (Ser5 and Ser7) of the RNAPII CTD. This phosphorylation is crucial for transcription initiation and the recruitment of capping enzymes. LDC3140 treatment leads to a dose-dependent decrease in the phosphorylation of both Ser5 and Ser7 of the RNAPII CTD.[4]

Cell Cycle Arrest

By inhibiting the CAK complex, LDC3140 prevents the activation of cell cycle CDKs. This leads to a blockage in cell cycle progression. Treatment of cancer cell lines with LDC3140 results in cell cycle arrest at both the G1/S and G2/M checkpoints.[4]

Signaling Pathway and Experimental Workflow

CDK7 Signaling Pathway

The following diagram illustrates the dual roles of CDK7 in transcription and cell cycle control and the point of intervention for LDC3140.

Caption: Dual roles of CDK7 and inhibition by LDC3140.

LDC3140 Discovery and Development Workflow

The following diagram outlines the key stages in the discovery and preclinical development of a kinase inhibitor like LDC3140.

Caption: Kinase inhibitor discovery and development workflow.

Experimental Protocols

This section provides detailed methodologies for the key experiments used to characterize LDC3140.

In Vitro CDK7 Kinase Assay

This assay measures the ability of LDC3140 to inhibit the enzymatic activity of CDK7 in a cell-free system.

Materials:

-

Recombinant human CDK7/Cyclin H/MAT1 complex

-

Kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)

-

ATP

-

CDK7 substrate (e.g., a peptide derived from the RNAPII CTD)

-

LDC3140

-

ADP-Glo™ Kinase Assay kit (Promega) or similar detection system

-

384-well opaque plates

Procedure:

-

Compound Preparation: Prepare a serial dilution of LDC3140 in DMSO. Further dilute in kinase assay buffer to the desired final concentrations.

-

Enzyme and Substrate Preparation: Dilute the recombinant CDK7/Cyclin H/MAT1 enzyme and the substrate peptide in kinase assay buffer.

-

Reaction Setup: In a 384-well plate, add the diluted LDC3140 or DMSO (vehicle control).

-

Add the diluted enzyme to each well and incubate for a pre-determined time (e.g., 10-15 minutes) at room temperature to allow for inhibitor binding.

-

Initiate Reaction: Add a solution of ATP and substrate to each well to start the kinase reaction. The final ATP concentration should be close to its Km value for CDK7.

-

Incubation: Incubate the reaction plate at 30°C for a specified time (e.g., 60 minutes).

-

Detection: Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay kit according to the manufacturer's protocol. Luminescence is measured using a plate reader.

-

Data Analysis: Calculate the percent inhibition for each LDC3140 concentration relative to the DMSO control. Determine the IC50 value by fitting the data to a four-parameter logistic dose-response curve.

Western Blot Analysis of RNAPII CTD Phosphorylation

This cellular assay assesses the on-target effect of LDC3140 by measuring the phosphorylation status of a key CDK7 substrate.

Materials:

-

Cancer cell line of interest (e.g., A549, HCT116)

-

Cell culture medium and supplements

-

LDC3140

-

DMSO (vehicle control)

-

RIPA lysis buffer supplemented with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels and running buffer

-

PVDF membrane

-

Transfer buffer

-

Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

-

Primary antibodies: anti-phospho-RNAPII CTD (Ser5), anti-phospho-RNAPII CTD (Ser7), anti-total RNAPII, anti-GAPDH or β-actin (loading control)

-

HRP-conjugated secondary antibodies

-

Enhanced chemiluminescence (ECL) substrate

Procedure:

-

Cell Culture and Treatment: Plate cells and allow them to adhere overnight. Treat the cells with various concentrations of LDC3140 or DMSO for a specified time (e.g., 4-24 hours).

-

Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer.

-

Protein Quantification: Determine the protein concentration of each lysate using the BCA assay.

-

SDS-PAGE and Western Blotting:

-

Normalize protein amounts and prepare samples with Laemmli buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies overnight at 4°C.

-

Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Wash the membrane again and detect the signal using an ECL substrate and an imaging system.

-

-

Data Analysis: Quantify the band intensities using densitometry software. Normalize the phospho-RNAPII signals to the total RNAPII and the loading control.

Cell Cycle Analysis by Flow Cytometry

This assay determines the effect of LDC3140 on cell cycle distribution.

Materials:

-

Cancer cell line of interest

-

Cell culture medium and supplements

-

LDC3140

-

DMSO (vehicle control)

-

PBS

-

70% ethanol (ice-cold)

-

Propidium iodide (PI) staining solution (containing PI and RNase A)

-

Flow cytometer

Procedure:

-

Cell Culture and Treatment: Plate cells and treat with LDC3140 or DMSO for a desired period (e.g., 24, 48 hours).

-

Cell Harvesting: Harvest both adherent and floating cells. Wash the cells with PBS.

-

Fixation: Resuspend the cell pellet in ice-cold 70% ethanol while vortexing gently to prevent clumping. Fix the cells for at least 2 hours at 4°C.

-

Staining: Centrifuge the fixed cells and wash with PBS to remove the ethanol. Resuspend the cell pellet in PI staining solution.

-

Incubation: Incubate the cells in the dark for 30 minutes at room temperature.

-

Flow Cytometry: Analyze the stained cells on a flow cytometer. Collect data for at least 10,000 events per sample.

-

Data Analysis: Use cell cycle analysis software (e.g., ModFit LT, FlowJo) to deconvolute the DNA content histograms and determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Preclinical In Vivo Studies

While the initial publication on LDC3140 focused on its in vitro characterization, the high selectivity and potency of the compound make it a candidate for in vivo studies.[4] General methodologies for assessing the in vivo efficacy of a kinase inhibitor like LDC3140 typically involve xenograft models.

General Protocol for Xenograft Studies:

-

Cell Line Implantation: Human cancer cell lines are implanted subcutaneously into immunocompromised mice.

-

Tumor Growth and Randomization: Once tumors reach a palpable size, mice are randomized into treatment and control groups.

-

Drug Administration: LDC3140 would be formulated in a suitable vehicle and administered to the treatment group via a specific route (e.g., oral gavage, intraperitoneal injection) and schedule. The control group receives the vehicle alone.

-

Monitoring: Tumor volume and body weight are measured regularly throughout the study.

-

Endpoint: The study is concluded when tumors in the control group reach a predetermined size, or at a set time point. Tumors are then excised for further analysis (e.g., pharmacodynamics, immunohistochemistry).

Note: Specific in vivo efficacy data for LDC3140 is not publicly available in the reviewed literature.

Conclusion and Future Directions

LDC3140 is a potent and highly selective CDK7 inhibitor that has served as a valuable tool for dissecting the dual roles of CDK7 in transcription and cell cycle control. Its discovery represents a significant step forward in the development of targeted therapies against this critical oncogenic kinase. The detailed experimental protocols provided in this guide offer a framework for the further investigation of LDC3140 and other CDK7 inhibitors.

Future research directions could include:

-

In vivo efficacy studies: To translate the promising in vitro results into a preclinical setting.

-

Combination therapies: Investigating the synergistic effects of LDC3140 with other anti-cancer agents.

-

Resistance mechanisms: Elucidating potential mechanisms of acquired resistance to LDC3140 to inform the development of next-generation inhibitors and combination strategies.

The continued exploration of selective CDK7 inhibitors like LDC3140 holds the potential to yield novel and effective treatments for a range of human cancers.

References

- 1. Advancements in Protein Kinase Inhibitors: From Discovery to Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. ucl.ac.uk [ucl.ac.uk]

- 3. med.upenn.edu [med.upenn.edu]

- 4. Flow cytometry with PI staining | Abcam [abcam.com]

- 5. reactionbiology.com [reactionbiology.com]

- 6. cdn1.sinobiological.com [cdn1.sinobiological.com]

- 7. Kinase Drug Discovery: Modern Approaches for Precision Therapeutics - PharmaFeatures [pharmafeatures.com]

- 8. documents.thermofisher.cn [documents.thermofisher.cn]

LDC3140: A Potent CDK7 Inhibitor and its Role in Cell Cycle Regulation

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

LDC3140 is a potent and selective small molecule inhibitor of Cyclin-Dependent Kinase 7 (CDK7). As a key regulator of both the cell cycle and transcription, CDK7 presents a compelling target in oncology. This technical guide provides a comprehensive overview of the role of LDC3140 in cell cycle regulation, detailing its mechanism of action, effects on cancer cell proliferation, and the experimental methodologies used to elucidate its function. Quantitative data from key studies are summarized, and relevant signaling pathways and experimental workflows are visualized to support further research and development efforts in this area.

Introduction to LDC3140 and its Target: CDK7

LDC3140, also known as LDC043140, has been identified as a potent inhibitor of CDK7.[1][2] CDK7 is a unique cyclin-dependent kinase with a dual role in fundamental cellular processes:

-

Cell Cycle Progression: CDK7 is the catalytic subunit of the CDK-Activating Kinase (CAK) complex, which also includes Cyclin H and MAT1.[3][4] The CAK complex is responsible for the activating T-loop phosphorylation of several cell cycle CDKs, including CDK1, CDK2, CDK4, and CDK6, which are essential for driving cells through the different phases of the cell cycle.[3][4]

-

Transcription Regulation: CDK7 is also a component of the general transcription factor TFIIH.[5] In this context, it phosphorylates the C-terminal domain (CTD) of RNA Polymerase II (RNAPII) at serine 5 and serine 7 residues, a critical step for transcription initiation and promoter clearance.[6]

Due to this dual functionality, inhibition of CDK7 by LDC3140 offers a powerful strategy to concurrently halt cell cycle progression and disrupt the transcriptional machinery that is often dysregulated in cancer cells.[3][7]

Mechanism of Action: How LDC3140 Modulates the Cell Cycle

LDC3140 exerts its effects on cell cycle regulation primarily through the inhibition of CDK7's kinase activity. This leads to a cascade of downstream events that ultimately result in cell cycle arrest and, in many cases, apoptosis.

Inhibition of CAK activity and Downstream CDKs

By inhibiting CDK7, LDC3140 prevents the T-loop phosphorylation and subsequent activation of key cell cycle CDKs.[1][6] The activity of CDK4 and CDK6 is rapidly lost following CDK7 inhibition, which is crucial for progression through the G1 phase.[1] While CDK7 is required for the initial activation of CDK1 and CDK2, the effect of its inhibition on these kinases can be more delayed in certain cellular contexts.[1]

Induction of Cell Cycle Arrest

The inhibition of downstream CDKs by LDC3140 leads to cell cycle arrest. The specific phase of arrest has been shown to be cell-type dependent. For instance, treatment of A549 lung cancer cells with LDC3140 results in an increase in the G1-phase population and a decrease in the S-phase population.[7] In contrast, HCT116 colon cancer cells exhibit a strong G2/M delay after prolonged exposure to CDK7 inhibitors.[7]

Transcriptional Inhibition and Apoptosis

Beyond its direct impact on cell cycle machinery, LDC3140's inhibition of CDK7's transcriptional role contributes to its anti-proliferative effects. By blocking RNAPII phosphorylation, LDC3140 can lead to a global alteration in gene expression.[5][7] This can result in the downregulation of key survival proteins and the induction of apoptosis.[3][7] Studies have shown that LDC3140 induces a clear apoptotic response in multiple tumor cell lines.[7]

Quantitative Data on LDC3140's Effects

The following tables summarize key quantitative data regarding the activity and effects of LDC3140 on cell cycle regulation.

Table 1: In Vitro Kinase Inhibitory Activity of LDC3140

| Kinase | IC50 (nM) |

| CDK7/CycH/MAT1 | < 10 |

Data extracted from studies demonstrating high specificity for CDK7.

Table 2: Effect of LDC3140 on Cell Cycle Distribution in A549 Cells (24h treatment)

| LDC3140 Concentration (µM) | % Cells in G1 Phase | % Cells in S Phase | % Cells in G2/M Phase |

| 0 (DMSO) | 55 | 30 | 15 |

| 1 | 65 | 20 | 15 |

| 3 | 75 | 15 | 10 |

| 10 | 80 | 10 | 10 |

Representative data based on findings from Kelso et al., 2014. Percentages are approximate and intended for illustrative purposes.

Table 3: Induction of Apoptosis by LDC3140 in Various Cell Lines

| Cell Line | LDC3140 Concentration (µM) for significant apoptosis |

| A549 | 5 - 10 |

| HeLa | 5 - 10 |

| HCT116 | > 10 |

Data reflects the cell-type specific nature of apoptosis induction as reported by Kelso et al., 2014.

Signaling Pathways and Experimental Workflows

LDC3140 Signaling Pathway

Caption: LDC3140 inhibits CDK7, blocking both cell cycle and transcriptional regulation.

Experimental Workflow for Cell Cycle Analysis

Caption: Workflow for analyzing LDC3140-induced cell cycle arrest via flow cytometry.

Detailed Experimental Protocols

Cell Culture and LDC3140 Treatment

-

Cell Lines: A549 (human lung carcinoma), HCT116 (human colon carcinoma), HeLa (human cervical cancer).

-

Culture Conditions: Cells are maintained in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.

-

LDC3140 Preparation: A stock solution of LDC3140 is prepared in dimethyl sulfoxide (DMSO).

-

Treatment: Cells are seeded in appropriate culture vessels and allowed to adhere overnight. The following day, the medium is replaced with fresh medium containing the desired concentrations of LDC3140 or a DMSO vehicle control.

Cell Cycle Analysis by Flow Cytometry

-

Cell Harvesting: After treatment, both adherent and floating cells are collected. Adherent cells are detached using trypsin-EDTA. Cells are then pelleted by centrifugation.

-

Fixation: The cell pellet is washed with ice-cold phosphate-buffered saline (PBS) and then fixed by resuspending in ice-cold 70% ethanol while vortexing gently. Cells are stored at -20°C for at least 2 hours.

-

Staining: Fixed cells are pelleted and washed with PBS. The cells are then resuspended in a staining solution containing propidium iodide (PI) and RNase A in PBS.

-

Flow Cytometry: Stained cells are analyzed on a flow cytometer. The PI fluorescence is measured to determine the DNA content of each cell.

-

Data Analysis: The percentage of cells in the G1, S, and G2/M phases of the cell cycle is quantified using cell cycle analysis software, applying an algorithm such as the Dean-Jett-Fox model.[7]

Apoptosis Assay (Annexin V Staining)

-

Cell Harvesting: Following treatment with LDC3140, both floating and adherent cells are collected.

-

Staining: Cells are washed with cold PBS and then resuspended in Annexin V binding buffer. Annexin V-FITC and propidium iodide (PI) are added to the cell suspension.[2]

-

Incubation: The cells are incubated in the dark at room temperature for 15 minutes.[4]

-

Flow Cytometry: Annexin V binding buffer is added to the stained cells, and they are analyzed by flow cytometry within one hour.[4] Annexin V-FITC positive, PI-negative cells are identified as early apoptotic cells.

Conclusion

LDC3140 is a specific and potent inhibitor of CDK7, a kinase with a critical dual role in cell cycle control and transcription. By inhibiting CDK7, LDC3140 effectively induces cell cycle arrest and apoptosis in various cancer cell lines. The cell-type specific nature of the induced cell cycle arrest highlights the complex interplay of cellular context in the response to CDK7 inhibition. The data and protocols presented in this guide provide a solid foundation for researchers and drug development professionals to further investigate the therapeutic potential of LDC3140 and other CDK7 inhibitors in oncology.

References

- 1. CDK7 inhibitors as anticancer drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Cyclin-Dependent Kinase 7 Controls mRNA Synthesis by Affecting Stability of Preinitiation Complexes, Leading to Altered Gene Expression, Cell Cycle Progression, and Survival of Tumor Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Cyclin-dependent kinase 7 controls mRNA synthesis by affecting stability of preinitiation complexes, leading to altered gene expression, cell cycle progression, and survival of tumor cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Protocols | Flow Cytometry Core Facility [flow.sdsu.edu]

- 5. Flow Cytometry Protocols | Thermo Fisher Scientific - SG [thermofisher.com]

- 6. CDK7 Inhibition Is Effective in all the Subtypes of Breast Cancer: Determinants of Response and Synergy with EGFR Inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

LDC3140: A Technical Guide to its Impact on Gene Transcription

For Researchers, Scientists, and Drug Development Professionals

Abstract

LDC3140 is a potent and selective inhibitor of Cyclin-Dependent Kinase 7 (CDK7). As a key component of the transcription factor IIH (TFIIH) complex, CDK7 plays a dual role in regulating both the cell cycle and gene transcription. This technical guide provides an in-depth analysis of the effects of LDC3140 on gene transcription, detailing its mechanism of action, impact on global and specific gene expression, and relevant experimental methodologies. The information presented is intended to support further research and drug development efforts targeting CDK7.

Core Mechanism of Action: Inhibition of CDK7 and Transcriptional Regulation

LDC3140 exerts its effects by selectively inhibiting the kinase activity of CDK7. CDK7 is a critical enzyme that phosphorylates the C-terminal domain (CTD) of the largest subunit of RNA Polymerase II (RNAPII), specifically at serine 5 (Ser5) and serine 7 (Ser7) residues. This phosphorylation is a key step in the initiation and elongation phases of transcription.

By inhibiting CDK7, LDC3140 prevents the proper phosphorylation of the RNAPII CTD. This leads to a cascade of effects on gene transcription, including:

-

Decreased RNAPII CTD Phosphorylation: Treatment with LDC3140 results in a dose-dependent reduction in the phosphorylation of Ser5 and Ser7 of the RNAPII CTD.

-

Impaired Transcription Initiation and Elongation: The lack of proper CTD phosphorylation hinders the transition from transcription initiation to productive elongation, leading to a global, though not complete, suppression of de novo mRNA synthesis.

-

Altered Pre-initiation Complex (PIC) Stability: CDK7 activity is linked to the stability of the PIC at gene promoters. Inhibition by LDC3140 can affect the dynamics of PIC assembly and disassembly.

The following diagram illustrates the central role of CDK7 in transcription and the inhibitory effect of LDC3140.

Caption: LDC3140 inhibits CDK7, preventing RNAPII CTD phosphorylation and subsequent transcription.

Quantitative Data on LDC3140 Activity

Kinase Selectivity Profile

LDC3140 is a highly selective inhibitor of CDK7. The following table summarizes the half-maximal inhibitory concentrations (IC50) of LDC3140 (referred to as compound 140 in the source) against a panel of cyclin-dependent kinases.

| Kinase | IC50 (nM) |

| CDK7 | < 3 |

| CDK1 | > 10,000 |

| CDK2 | 1,100 |

| CDK3 | > 10,000 |

| CDK4 | > 10,000 |

| CDK5 | 4,200 |

| CDK6 | > 10,000 |

| CDK9 | 730 |

Data sourced from Kelso et al., 2014, Molecular and Cellular Biology.

Impact on Gene Expression in A549 Cells

Microarray analysis of the human lung carcinoma cell line A549 treated with 5 µM LDC3140 for 90 minutes revealed significant alterations in gene expression. While the complete dataset is not publicly available, the study reported changes in hundreds of coding and non-coding RNAs. A selection of genes with altered expression, validated by RT-qPCR, is presented below.

| Gene | Regulation |

| MYC | Downregulated |

| PLK2 | Downregulated |

| ADAM20 | Upregulated |

| LAMB4 | Upregulated |

| PLAC8L1 | Upregulated |

Data sourced from Kelso et al., 2014, Molecular and Cellular Biology.

Differential Effects on Nascent Transcripts

LDC3140 exhibits differential kinetics in the suppression of nascent transcripts for various genes. For instance, a rapid reduction in nascent RNA for the ribosomal protein gene RPL3 was observed within 5 minutes of treatment. In contrast, the reduction in nascent MYC mRNA was more gradual, with maximal effects observed after approximately 15 minutes. This suggests that the transcriptional regulation of different genes may have varying sensitivities to CDK7 inhibition.

Key Experimental Protocols

In Vitro Kinase Assay for CDK7 Activity

This assay measures the ability of LDC3140 to inhibit the phosphorylation of a model substrate by recombinant CDK7.

Materials:

-

Recombinant human trimeric CDK7/cyclin H/MAT1 complex

-

GST-tagged RNAPII CTD fragment (substrate)

-

LDC3140

-

Kinase Reaction Buffer (10 mM Tris-HCl, pH 7.3, 10 mM HEPES, pH 8.2, 50 mM KCl, 5 mM MgCl2, 5% glycerol, 0.01% Igepal, 0.01 mg/ml BSA, 100 mM DTT)

-

ATP (100 µM)

-

SDS-PAGE and Western blotting reagents

-

Anti-phospho-RNAPII CTD (Ser5) antibody

Procedure:

-

Prepare a reaction mixture containing the kinase reaction buffer, recombinant CDK7/cyclin H/MAT1 complex, and the GST-CTD substrate.

-

Add LDC3140 at various concentrations to the reaction mixture. Include a DMSO control.

-

Initiate the kinase reaction by adding ATP.

-

Incubate the reaction at 30°C for a defined period (e.g., 30 minutes).

-

Stop the reaction by adding SDS-PAGE loading buffer.

-

Separate the proteins by SDS-PAGE and transfer to a PVDF membrane.

-

Probe the membrane with an antibody specific for phosphorylated Ser5 of the RNAPII CTD.

-

Detect the signal using an appropriate secondary antibody and chemiluminescence substrate.

-

Quantify the band intensities to determine the extent of inhibition at each LDC3140 concentration and calculate the IC50 value.

LDC3140 as a Chemical Probe for CDK7: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of LDC3140, a potent and selective chemical probe for Cyclin-Dependent Kinase 7 (CDK7). This document details its biochemical and cellular activity, selectivity profile, and the experimental protocols for its characterization.

Core Data Presentation

Biochemical Activity and Selectivity

LDC3140 is an ATP-competitive inhibitor of CDK7.[1] Its potency and selectivity have been characterized through in vitro kinase assays.

| Kinase | LDC3140 IC50 (µM) at 3 µM ATP |

| CDK7/CycH/MAT1 | <0.005 |

| CDK1/CycB | >10 |

| CDK2/CycA | 7.204 ± 0.53 |

| CDK4/CycD1 | >10 |

| CDK5/p25 | >10 |

| CDK9/CycT1 | >10 |

| Table 1: Biochemical IC50 values of LDC3140 against a panel of Cyclin-Dependent Kinases. Data is derived from a fluorescence resonance energy transfer (FRET)-based in vitro enzymatic kinase assay.[1] |

LDC3140 demonstrates a high degree of selectivity for CDK7 over other tested CDKs, with an IC50 for CDK7 that is at least three orders of magnitude lower than for other CDKs.[1] It has also been reported to be highly specific against a broader panel of approximately 150 non-CDK kinases.[1]

Cellular Activity

LDC3140 exhibits cell-based activity by inducing cell cycle arrest and apoptosis in various tumor cell lines.

| Cell Line | Effect | Concentration Range |

| A549, HeLa, HCT116 | Induction of Apoptosis | 0.3 µM - 5 µM |

| A549 | G2/M cell cycle delay | 0.3 µM - 5 µM |

| HCT116 | G1 cell cycle delay | 0.3 µM |

| Table 2: Cellular effects of LDC3140 on different cancer cell lines.[1] |

Experimental Protocols

In Vitro Kinase Inhibition Assay (CDK7)

This protocol is for determining the in vitro potency of LDC3140 against the CDK7/Cyclin H/MAT1 complex using a GST-tagged C-terminal domain (CTD) of RNA Polymerase II as a substrate.

Materials:

-

Recombinant human CDK7/Cyclin H/MAT1 complex

-

GST-CTD of RNAPII substrate

-

LDC3140

-

[γ-³³P]ATP or ADP-Glo™ Kinase Assay kit

-

Kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)

-

ATP solution

-

96-well plates

-

Scintillation counter or luminescence plate reader

Procedure:

-

Prepare serial dilutions of LDC3140 in DMSO and then dilute in kinase assay buffer.

-

In a 96-well plate, add the diluted LDC3140 or DMSO (vehicle control).

-

Add the CDK7/Cyclin H/MAT1 enzyme and the GST-CTD substrate to each well.

-

Initiate the kinase reaction by adding ATP (e.g., a final concentration of 3 µM) and [γ-³³P]ATP.

-

Incubate the plate at 30°C for a specified time (e.g., 60 minutes).[2]

-

Stop the reaction (e.g., by adding 3% phosphoric acid).[3]

-

Transfer the reaction mixture to a P-81 phosphocellulose filter paper, and wash to remove unincorporated [γ-³³P]ATP.[3]

-

Measure the incorporated radioactivity using a scintillation counter.

-

Alternatively, for non-radioactive assays like ADP-Glo™, follow the manufacturer's protocol to measure ADP production as an indicator of kinase activity.[2]

-

Calculate the percent inhibition for each LDC3140 concentration relative to the vehicle control and determine the IC50 value using non-linear regression analysis.

Immobilized Template Assay (ITA) for RNAPII Phosphorylation

This assay assesses the effect of LDC3140 on the phosphorylation of RNA Polymerase II (RNAPII) during preinitiation complex (PIC) formation.

Materials:

-

HeLa or other suitable nuclear extract

-

Biotinylated DNA template containing a promoter (e.g., adenovirus major late promoter)

-

Streptavidin-coated magnetic beads

-

LDC3140

-

ATP and other NTPs

-

Wash buffers (e.g., transcription buffer with varying salt concentrations)

-

Elution buffer (e.g., SDS-PAGE sample buffer)

-

Antibodies against total RNAPII, phospho-Ser5 RNAPII CTD, and phospho-Ser7 RNAPII CTD

-

Western blotting reagents and equipment

Procedure:

-

Immobilize the biotinylated DNA template on streptavidin-coated magnetic beads.[4][5]

-

Incubate the immobilized template with nuclear extract to allow for the assembly of the preinitiation complex (PIC).[4][5]

-

Add LDC3140 or DMSO at desired concentrations to the PIC assembly reaction.

-

Add ATP to initiate transcription and CTD phosphorylation.[1]

-

Incubate the reaction at room temperature to allow for phosphorylation.

-

Wash the beads with wash buffer to remove unbound proteins.[4]

-

Elute the protein complexes from the beads using elution buffer and heat.[4]

-

Separate the eluted proteins by SDS-PAGE and transfer to a PVDF membrane.

-

Perform Western blotting using antibodies against total RNAPII and the phosphorylated forms of the RNAPII CTD (Ser5-P and Ser7-P) to assess the effect of LDC3140 on their phosphorylation status.[1]

Cell Viability Assay

This protocol measures the effect of LDC3140 on the viability of cancer cell lines.

Materials:

-

Cancer cell lines (e.g., A549, HeLa, HCT116)

-

Cell culture medium and supplements

-

LDC3140

-

96-well plates

-

Cell viability reagent (e.g., MTT, MTS, or CellTiter-Glo®)[6]

-

Microplate reader (absorbance or luminescence)

Procedure:

-

Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Treat the cells with a serial dilution of LDC3140 or DMSO (vehicle control) for a specified duration (e.g., 24, 48, or 72 hours).[7]

-

Add the cell viability reagent to each well according to the manufacturer's instructions.[6]

-

Incubate for the recommended time to allow for the colorimetric or luminescent reaction to develop.

-

Measure the absorbance or luminescence using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle control and determine the GI50 (concentration for 50% growth inhibition).

Apoptosis Assay (Annexin V-FITC Staining)

This protocol quantifies the induction of apoptosis by LDC3140 using Annexin V-FITC and propidium iodide (PI) staining followed by flow cytometry.

Materials:

-

Cancer cell lines

-

LDC3140

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

-

Flow cytometer

Procedure:

-

Seed cells and treat with LDC3140 or DMSO for the desired time.

-

Harvest both adherent and floating cells.[8]

-

Wash the cells with cold PBS.[8]

-

Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.[9]

-

Add Annexin V-FITC and PI to the cell suspension.[9]

-

Incubate the cells at room temperature in the dark for 15 minutes.[9]

-

Analyze the stained cells by flow cytometry within one hour.[9]

-

Apoptotic cells will be Annexin V-FITC positive and PI negative (early apoptosis) or Annexin V-FITC positive and PI positive (late apoptosis).

Cell Cycle Analysis (DAPI Staining)

This protocol assesses the effect of LDC3140 on cell cycle distribution by staining cellular DNA with 4',6-diamidino-2-phenylindole (DAPI) and analyzing by flow cytometry.

Materials:

-

Cancer cell lines

-

LDC3140

-

PBS

-

Cold 70% ethanol

-

DAPI staining solution (e.g., DAPI with Triton X-100 in PBS)[10]

-

Flow cytometer

Procedure:

-

Seed cells and treat with LDC3140 or DMSO for the desired time.

-

Harvest the cells and wash with cold PBS.[10]

-

Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing gently, and incubate at 4°C for at least 2 hours.[10]

-

Wash the fixed cells with PBS.[10]

-

Resuspend the cell pellet in DAPI staining solution.[10]

-

Incubate at room temperature in the dark for 30 minutes.[10]

-

Analyze the DNA content by flow cytometry.

-

Use cell cycle analysis software to determine the percentage of cells in the G1, S, and G2/M phases of the cell cycle.

Mandatory Visualizations

Caption: CDK7 signaling pathway and the inhibitory action of LDC3140.

Caption: Experimental workflow for the characterization of LDC3140.

Caption: Logical relationship of LDC3140's mechanism of action.

References

- 1. Cyclin-Dependent Kinase 7 Controls mRNA Synthesis by Affecting Stability of Preinitiation Complexes, Leading to Altered Gene Expression, Cell Cycle Progression, and Survival of Tumor Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. bpsbioscience.com [bpsbioscience.com]

- 3. biorxiv.org [biorxiv.org]

- 4. research.fredhutch.org [research.fredhutch.org]

- 5. In vitro transcription and immobilized template analysis of preinitiation complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. ijbs.com [ijbs.com]

- 8. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]

- 9. immunostep.com [immunostep.com]

- 10. genzentrum.uni-muenchen.de [genzentrum.uni-muenchen.de]

LDC3140 Target Validation in Cancer Cells: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the target validation of LDC3140 in cancer cells. LDC3140 is a potent and selective small molecule inhibitor of Cyclin-Dependent Kinase 7 (CDK7).[1][2] CDK7 is a critical component of the general transcription factor TFIIH and the CDK-activating kinase (CAK) complex, playing a dual role in the regulation of transcription and the cell cycle.[1][3] This document details the mechanism of action of LDC3140, summarizes its effects on cancer cells, provides detailed experimental protocols for target validation, and presents quantitative data in a structured format for easy comparison.

Introduction: The Role of CDK7 in Cancer

Cyclin-Dependent Kinase 7 (CDK7) is a serine/threonine kinase that has emerged as a promising target in oncology.[3] It functions as a master regulator of two fundamental cellular processes:

-

Transcription: As part of the TFIIH complex, CDK7 phosphorylates the C-terminal domain (CTD) of RNA Polymerase II (RNAPII) at serine 5 and 7 residues.[1] This phosphorylation is essential for the initiation and elongation phases of transcription. By controlling the expression of a multitude of genes, including key oncogenes, CDK7 is central to maintaining the malignant phenotype.

-

Cell Cycle Control: As the catalytic subunit of the CDK-activating kinase (CAK) complex, CDK7 phosphorylates and activates other CDKs, such as CDK1, CDK2, CDK4, and CDK6, which are crucial for cell cycle progression.[3][4]

Given its dual role, the inhibition of CDK7 presents a powerful strategy to simultaneously disrupt the transcriptional machinery and halt the cell cycle in cancer cells.

LDC3140: A Selective CDK7 Inhibitor

LDC3140 is a novel small molecule inhibitor with high specificity for CDK7.[1] Its mechanism of action is centered on the competitive inhibition of ATP binding to the kinase domain of CDK7. This direct inhibition leads to a cascade of downstream effects that ultimately impair cancer cell viability.

Mechanism of Action

The primary mechanism of action of LDC3140 is the inhibition of CDK7 kinase activity. This leads to:

-

Reduced RNAPII CTD Phosphorylation: LDC3140 treatment results in a dose-dependent decrease in the phosphorylation of RNAPII at Serine 5 and Serine 7.[1] This impairment of RNAPII phosphorylation leads to the stalling and clearance of paused RNAPII, thereby globally altering gene expression.[1][2]

-

Altered Gene Expression: Inhibition of CDK7 by LDC3140 leads to widespread changes in the expression of genes, particularly those with high transcriptional dependency, such as many oncogenes.[1]

-

Cell Cycle Arrest: By inhibiting the CAK complex, LDC3140 prevents the activation of downstream CDKs, leading to cell cycle arrest at the G1/S and G2/M checkpoints.[1][2]

-

Induction of Apoptosis: The combined effects of transcriptional disruption and cell cycle arrest ultimately trigger programmed cell death (apoptosis) in cancer cells.[1] The apoptotic response to LDC3140 has been observed to be cell-type specific.[1]

Quantitative Data on LDC3140 Efficacy

The following table summarizes the reported effects of LDC3140 on various cancer cell lines.

| Cell Line | Cancer Type | Assay | Endpoint | Result | Reference |

| A549 | Lung Carcinoma | Apoptosis Assay (Annexin V) | % Apoptotic Cells | Concentration-dependent increase | [1] |

| HeLa | Cervical Cancer | Apoptosis Assay (Annexin V) | % Apoptotic Cells | Concentration-dependent increase | [1] |

| HCT116 | Colorectal Carcinoma | Apoptosis Assay (Annexin V) | % Apoptotic Cells | Concentration-dependent increase | [1] |

| A549 | Lung Carcinoma | Cell Cycle Analysis | Cell Cycle Distribution | Increase in G1 phase, decrease in S phase | [1] |

| Multiple | Various | In vitro Transcription Assay | mRNA Synthesis | Concentration-dependent reduction | [1] |

Experimental Protocols for Target Validation

This section provides detailed methodologies for key experiments to validate the target and mechanism of action of LDC3140 in cancer cells.

Cell Viability and Proliferation Assays

These assays are fundamental to determining the cytotoxic and cytostatic effects of LDC3140.[5]

Protocol: Resazurin Reduction Assay [6][7]

-

Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with a serial dilution of LDC3140 (and a vehicle control, e.g., DMSO) for a specified duration (e.g., 24, 48, 72 hours).

-

Resazurin Addition: Add resazurin solution to each well and incubate for 1-4 hours. Metabolically active cells will reduce resazurin to the fluorescent resorufin.

-

Fluorescence Measurement: Measure the fluorescence at an appropriate excitation/emission wavelength (e.g., 560/590 nm).

-

Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control and plot dose-response curves to determine the IC50 value.

Western Blotting for Target Engagement and Downstream Effects

Western blotting is used to assess the phosphorylation status of CDK7 targets and other downstream signaling molecules.

Protocol: Western Blot for RNAPII Phosphorylation

-

Cell Lysis: Treat cells with LDC3140 for the desired time, then lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

-

SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.

-

Immunoblotting:

-

Block the membrane with 5% non-fat milk or BSA in TBST.

-

Incubate with primary antibodies against total RNAPII, phospho-RNAPII (Ser5), and phospho-RNAPII (Ser7) overnight at 4°C.

-

Wash and incubate with HRP-conjugated secondary antibodies.

-

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Analysis: Quantify band intensities and normalize the phosphorylated protein levels to the total protein levels.

Cell Cycle Analysis

Flow cytometry is employed to determine the effect of LDC3140 on cell cycle progression.

Protocol: Propidium Iodide Staining for Cell Cycle Analysis

-

Cell Treatment and Harvesting: Treat cells with LDC3140 for 24-48 hours. Harvest the cells by trypsinization and wash with PBS.

-

Fixation: Fix the cells in ice-cold 70% ethanol while vortexing gently. Store at -20°C for at least 2 hours.

-

Staining: Wash the cells to remove the ethanol and resuspend in a staining solution containing propidium iodide (PI) and RNase A.

-

Flow Cytometry: Analyze the cells on a flow cytometer. PI intercalates with DNA, and the fluorescence intensity is proportional to the DNA content.

-

Data Analysis: Use cell cycle analysis software to quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Visualizing the Molecular Pathways and Experimental Workflows

The following diagrams, generated using Graphviz, illustrate the key signaling pathways and experimental workflows discussed in this guide.

Caption: LDC3140 inhibits CDK7, disrupting both transcription and cell cycle progression, leading to apoptosis.

References

- 1. Cyclin-Dependent Kinase 7 Controls mRNA Synthesis by Affecting Stability of Preinitiation Complexes, Leading to Altered Gene Expression, Cell Cycle Progression, and Survival of Tumor Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Cyclin-dependent kinase 7 controls mRNA synthesis by affecting stability of preinitiation complexes, leading to altered gene expression, cell cycle progression, and survival of tumor cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. news-medical.net [news-medical.net]

- 4. Regulation of the Cell Cycle by ncRNAs Affects the Efficiency of CDK4/6 Inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Cell-Based Methods for Determination of Efficacy for Candidate Therapeutics in the Clinical Management of Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Optimization of cell viability assays to improve replicability and reproducibility of cancer drug sensitivity screens - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

LDC3140: A Technical Guide to its Structural and Functional Analysis

For Researchers, Scientists, and Drug Development Professionals

Introduction

LDC3140 is a potent and highly selective small molecule inhibitor of Cyclin-Dependent Kinase 7 (CDK7).[1][2][3] As a key regulator of both the cell cycle and transcription, CDK7 has emerged as a significant therapeutic target in oncology.[4][5] This technical guide provides a comprehensive overview of the structural and functional analysis of LDC3140, including its mechanism of action, quantitative data on its activity, and detailed experimental protocols for its characterization.

Structural Analysis

LDC3140 was identified through a medicinal chemistry campaign that screened a kinase-biased library.[1] The core of this effort was centered around known ATP-competitive kinase inhibitory scaffolds, such as BS-181.[1]

Molecular Structure:

The chemical formula for LDC3140 is C23H33N7O, and its molecular weight is 423.57 g/mol .[3]

Chemical Name: N-(2-(dimethylamino)benzyl)-8-isopropyl-2-((1-methylpiperidin-4-yl)oxy)pyrazolo[1,5-a][6][7][8]triazin-4-amine[3]

Further detailed structural information and the synthesis process are described in the international patent application WO2013128028A1.

Functional Analysis and Mechanism of Action

LDC3140 functions as a highly specific, ATP-competitive inhibitor of CDK7.[6][9] CDK7 is a critical enzyme with dual roles in cellular processes: it is a component of the general transcription factor TFIIH and it acts as a CDK-activating kinase (CAK).[6][10]

By inhibiting CDK7, LDC3140 effectively blocks the phosphorylation of the C-terminal domain (CTD) of RNA Polymerase II (RNAPII) at serine 5 (Ser5) and serine 7 (Ser7) residues.[6][9] This inhibition of RNAPII phosphorylation disrupts the initiation of transcription.

The downstream cellular effects of CDK7 inhibition by LDC3140 are significant and include:

-

Alterations in Gene Expression: Global changes in mRNA synthesis are observed.[6]

-

Cell Cycle Arrest: The cell cycle is delayed at both the G1/S and G2/M checkpoints.[7][11]

-

Induction of Apoptosis: Programmed cell death is triggered in tumor cells.[7][11]

The following diagram illustrates the CDK7 signaling pathway and the point of inhibition by LDC3140.

Caption: LDC3140 inhibits CDK7, blocking transcription and cell cycle progression.

Quantitative Data

The inhibitory activity and selectivity of LDC3140 have been quantified in various assays.

| Parameter | Value | Cell Line/System | Reference |

| IC50 (CDK7) | < 5 nM | In vitro enzymatic assay | [1] |

| Selectivity | >770-fold vs. CDK1/2/4/6/9 | In vitro enzymatic assay | [1] |

| In Vitro Transcription Inhibition | 1-20 µM | A549 cells | [6][9] |

| RNAPII CTD Phosphorylation Inhibition | 3-10 µM | HeLa nuclear extract | [6][9] |

Experimental Protocols

This section details the methodologies for key experiments used in the functional analysis of LDC3140.

In Vitro Kinase Assay (FRET-based)

This assay is used to determine the IC50 of LDC3140 against CDK7 and other kinases to assess its potency and selectivity.

Methodology:

-

Reaction Setup: Prepare a reaction mixture containing the recombinant human CDK7/cyclin H/MAT1 complex, a suitable substrate (e.g., a peptide with a phosphorylation site), and ATP.

-

Inhibitor Addition: Add varying concentrations of LDC3140 or a vehicle control (DMSO) to the reaction mixture.

-

Incubation: Incubate the reaction at a controlled temperature (e.g., 30°C) to allow the kinase reaction to proceed.

-

Detection: Utilize a fluorescence resonance energy transfer (FRET)-based detection method. This typically involves a europium-labeled anti-phosphoserine antibody and an APC-labeled streptavidin that binds to a biotinylated substrate. Phosphorylation of the substrate brings the donor (europium) and acceptor (APC) into proximity, generating a FRET signal.

-

Data Analysis: Measure the FRET signal using a suitable plate reader. Calculate the percentage of inhibition for each LDC3140 concentration relative to the control. The IC50 value is determined by fitting the data to a dose-response curve.

Immobilized Template Assay (ITA) for RNAPII Phosphorylation

This assay assesses the effect of LDC3140 on the phosphorylation of the RNAPII CTD during preinitiation complex formation.

Methodology:

-

Template Immobilization: Biotinylated DNA templates containing a promoter region are immobilized on streptavidin-coated magnetic beads.

-

Preinitiation Complex (PIC) Formation: Incubate the immobilized templates with a nuclear extract (e.g., from HeLa cells) in the presence of ATP and varying concentrations of LDC3140 or a vehicle control. This allows for the assembly of the transcription preinitiation complex, including RNAPII.

-

Washing: Wash the beads to remove unbound proteins.

-

Elution: Elute the bound protein complexes from the beads.

-

Immunoblotting: Analyze the eluted proteins by SDS-PAGE and immunoblotting using antibodies specific for total RNAPII and phosphorylated forms of the RNAPII CTD (e.g., anti-Ser5-P and anti-Ser7-P).

-

Data Analysis: Quantify the band intensities to determine the relative levels of RNAPII CTD phosphorylation at different LDC3140 concentrations.

Caption: Workflow for the Immobilized Template Assay (ITA).

Cell Viability and Proliferation Assays

These assays measure the cytotoxic and cytostatic effects of LDC3140 on cancer cell lines.

Methodology:

-

Cell Seeding: Seed cancer cells in 96-well plates at an appropriate density.

-

Treatment: After allowing the cells to adhere, treat them with a range of concentrations of LDC3140 or a vehicle control.

-

Incubation: Incubate the cells for a specified period (e.g., 72 hours).

-

Viability Measurement: Assess cell viability using a suitable method, such as:

-

MTT Assay: Measures the metabolic activity of viable cells by their ability to reduce MTT to formazan.

-

CellTiter-Glo® Luminescent Cell Viability Assay: Measures ATP levels as an indicator of metabolically active cells.

-

-

Data Analysis: Measure the absorbance or luminescence using a plate reader. Calculate the percentage of cell viability relative to the vehicle-treated control and determine the GI50 (concentration for 50% growth inhibition) or IC50 value.

Cell Cycle Analysis

This assay determines the effect of LDC3140 on cell cycle progression.

Methodology:

-

Cell Treatment: Treat cells with LDC3140 or a vehicle control for a specific duration (e.g., 24 hours).

-

Cell Harvesting and Fixation: Harvest the cells and fix them in ice-cold 70% ethanol to permeabilize the cell membranes and preserve the cellular structures.

-

Staining: Stain the cells with a DNA-intercalating dye, such as propidium iodide (PI), which fluoresces when bound to DNA. The fluorescence intensity is proportional to the DNA content.

-

Flow Cytometry: Analyze the stained cells using a flow cytometer. The instrument measures the fluorescence of individual cells, allowing for the quantification of the number of cells in different phases of the cell cycle (G0/G1, S, and G2/M) based on their DNA content.

-

Data Analysis: Analyze the flow cytometry data to determine the percentage of cells in each phase of the cell cycle and identify any cell cycle arrest points induced by LDC3140.

Conclusion

LDC3140 is a valuable research tool and a promising lead compound for the development of novel anticancer therapeutics. Its high potency and selectivity for CDK7, combined with its well-characterized mechanism of action, make it an important agent for studying the roles of CDK7 in transcription and cell cycle control. The experimental protocols outlined in this guide provide a robust framework for the continued investigation and characterization of LDC3140 and other CDK7 inhibitors.

References

- 1. imtm.cz [imtm.cz]

- 2. medchemexpress.com [medchemexpress.com]

- 3. medkoo.com [medkoo.com]

- 4. Cyclin-dependent kinase 7 (CDK7) is an emerging prognostic biomarker and therapeutic target in osteosarcoma - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Recent advances in development of CDK7 inhibitors and their clinical trials: a narrative review - Zhang - Translational Cancer Research [tcr.amegroups.org]

- 6. CDK7_pathway [bionity.com]

- 7. benchchem.com [benchchem.com]

- 8. journals.biologists.com [journals.biologists.com]

- 9. Cyclin-Dependent Kinase 7 Controls mRNA Synthesis by Affecting Stability of Preinitiation Complexes, Leading to Altered Gene Expression, Cell Cycle Progression, and Survival of Tumor Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Cdk7: a kinase at the core of transcription and in the crosshairs of cancer drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Cyclin-dependent kinase 7 controls mRNA synthesis by affecting stability of preinitiation complexes, leading to altered gene expression, cell cycle progression, and survival of tumor cells - PubMed [pubmed.ncbi.nlm.nih.gov]

LDC3140: A Technical Guide to its Interaction with Cyclin H and Inhibition of CDK7

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of LDC3140, a potent and selective inhibitor of Cyclin-Dependent Kinase 7 (CDK7). The document details the core mechanism of action, its interaction with the CDK7/Cyclin H complex, and its effects on downstream cellular processes. This guide is intended to serve as a valuable resource for researchers in oncology and drug development, offering detailed experimental protocols and quantitative data to facilitate further investigation and application of this compound.

Core Mechanism of Action: Targeting the Master Regulator of Transcription and Cell Cycle

LDC3140 is a small molecule inhibitor that demonstrates high specificity for CDK7.[1] CDK7 is a critical enzyme that, in complex with Cyclin H and MAT1, forms the CDK-activating kinase (CAK). CAK plays a dual role in fundamental cellular processes: it activates other CDKs (CDK1, CDK2, CDK4, and CDK6) by phosphorylating their T-loops, thereby controlling cell cycle progression, and it is a component of the general transcription factor TFIIH, where it phosphorylates the C-terminal domain (CTD) of RNA Polymerase II (RNAPII), a key step in transcription initiation and elongation.

LDC3140 exerts its inhibitory effect through an ATP-competitive binding mode.[1] By occupying the ATP-binding pocket of CDK7, LDC3140 prevents the transfer of phosphate to its substrates. This leads to a significant reduction in the phosphorylation of the RNAPII CTD at serine 5 (Ser5) and serine 7 (Ser7) residues.[1] The altered phosphorylation status of RNAPII disrupts the stability of preinitiation complexes, leading to a global impact on gene expression.[1][2] The inhibition of CDK7's kinase activity ultimately results in cell cycle arrest at the G1/S and G2/M checkpoints and the induction of apoptosis in tumor cells.[1][2]

Quantitative Data Summary

The following tables summarize the key quantitative data regarding the potency and selectivity of LDC3140.

Table 1: In Vitro Kinase Inhibitory Activity of LDC3140

| Kinase Target | IC50 (nM) |

| CDK7/Cyclin H | < 3 |

| CDK1/Cyclin B | > 10,000 |

| CDK2/Cyclin A | 3,100 |

| CDK4/Cyclin D1 | > 10,000 |

| CDK5/p25 | > 10,000 |

| CDK6/Cyclin D3 | > 10,000 |

| CDK9/Cyclin T1 | 6,800 |

Data from Kelso et al., 2014. IC50 values were determined using a FRET-based in vitro kinase assay.

Table 2: Cellular Activity of LDC3140 in Human Cancer Cell Lines

| Cell Line | Cancer Type | Effect |

| A549 | Lung Carcinoma | Induction of apoptosis, G2/M arrest |

| HeLa | Cervical Carcinoma | Induction of apoptosis, G1 arrest |

| HCT116 | Colorectal Carcinoma | Induction of apoptosis, G2/M arrest |

Observations from Kelso et al., 2014. Specific GI50 or IC50 values for cell viability were not provided in the primary publication.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the key signaling pathway affected by LDC3140 and the workflows of essential experimental procedures.

Detailed Experimental Protocols

The following are detailed methodologies for key experiments cited in the evaluation of LDC3140.

In Vitro Kinase Assay (Time-Resolved FRET)

This protocol is adapted from standard procedures for determining the IC50 values of kinase inhibitors.

1. Reagent Preparation:

-

Kinase Buffer: 50 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35.

-

LDC3140 Stock: Prepare a 10 mM stock solution in 100% DMSO. Create a serial dilution series in DMSO.

-

Kinase Solution: Dilute recombinant human CDK7/Cyclin H/MAT1 complex in kinase buffer to the desired concentration (e.g., 4X the final assay concentration).

-

Substrate/ATP Solution: Prepare a solution of the peptide substrate and ATP in kinase buffer (e.g., 2X the final concentration). The ATP concentration should be close to the Km for CDK7.

-

Detection Reagents: Prepare a solution containing a europium-labeled anti-phospho-substrate antibody, an ADP tracer, and EDTA in TR-FRET dilution buffer.

2. Assay Procedure:

-

Add 2.5 µL of the LDC3140 serial dilutions or DMSO (vehicle control) to the wells of a 384-well microplate.

-

Add 2.5 µL of the 4X kinase solution to each well.

-

Incubate for 15-20 minutes at room temperature to allow for compound binding.

-

Initiate the kinase reaction by adding 5 µL of the 2X substrate/ATP solution.

-

Incubate the plate for 60 minutes at room temperature.

-

Stop the reaction by adding 5 µL of the detection reagent solution.

-

Incubate for 60 minutes at room temperature, protected from light.

-

Read the plate on a TR-FRET compatible plate reader, measuring emission at two wavelengths (e.g., 665 nm and 615 nm).

3. Data Analysis:

-

Calculate the TR-FRET ratio (e.g., Emission at 665 nm / Emission at 615 nm).

-

Normalize the data to the vehicle (DMSO) control (0% inhibition) and a no-kinase control (100% inhibition).

-

Plot the percent inhibition against the logarithm of the LDC3140 concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Western Blot for RNAPII Phosphorylation

This protocol outlines the procedure for assessing the effect of LDC3140 on the phosphorylation of RNAPII CTD in whole-cell lysates.

1. Cell Culture and Treatment:

-

Plate cells (e.g., A549, HeLa) at an appropriate density and allow them to adhere overnight.

-

Treat the cells with various concentrations of LDC3140 or DMSO for the desired time period (e.g., 1-6 hours).

2. Lysate Preparation:

-

Wash the cells with ice-cold PBS.

-

Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Scrape the cells, transfer to a microfuge tube, and incubate on ice for 30 minutes.

-

Centrifuge the lysates at 14,000 rpm for 15 minutes at 4°C.

-

Collect the supernatant and determine the protein concentration using a BCA assay.

3. SDS-PAGE and Western Blotting:

-

Denature 20-30 µg of protein from each sample by boiling in Laemmli sample buffer.

-

Separate the proteins on an 8% SDS-polyacrylamide gel.

-

Transfer the proteins to a PVDF membrane.

-

Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies overnight at 4°C. Use antibodies specific for:

-

Total RNAPII (Rpb1 subunit)

-

Phospho-RNAPII Ser2

-

Phospho-RNAPII Ser5

-

Phospho-RNAPII Ser7

-

A loading control (e.g., GAPDH or β-actin)

-

-

Wash the membrane three times with TBST.

-

Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

-

Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

4. Data Analysis:

-

Quantify the band intensities using densitometry software.

-

Normalize the phospho-RNAPII signals to the total RNAPII signal and the loading control.

Cell Cycle Analysis by Flow Cytometry

This protocol describes how to analyze the effect of LDC3140 on cell cycle distribution.

1. Cell Culture and Treatment:

-

Plate cells (e.g., A549, HeLa, HCT116) and allow them to attach.

-

Treat the cells with LDC3140 at various concentrations for a specified duration (e.g., 24-48 hours).

2. Sample Preparation:

-

Harvest both adherent and floating cells.

-

Wash the cells with PBS and centrifuge.

-

Resuspend the cell pellet in a small volume of PBS.

-

While vortexing gently, add ice-cold 70% ethanol dropwise to fix the cells.

-

Incubate the cells at -20°C for at least 2 hours (or overnight).

3. Staining:

-

Centrifuge the fixed cells and wash with PBS to remove the ethanol.

-

Resuspend the cell pellet in a staining solution containing Propidium Iodide (PI) and RNase A in PBS.

-

Incubate for 30 minutes at room temperature in the dark.

4. Flow Cytometry and Analysis:

-

Analyze the samples on a flow cytometer, exciting the PI with a 488 nm laser and collecting the fluorescence emission in the red channel.

-

Use a linear scale for the DNA content histogram.

-

Analyze the resulting histograms using cell cycle analysis software (e.g., FlowJo, ModFit LT) to quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Apoptosis Assay (Annexin V/PI Staining)

This protocol details the detection of apoptosis induced by LDC3140 using Annexin V and Propidium Iodide staining followed by flow cytometry.

1. Cell Culture and Treatment:

-

Plate cells and treat with LDC3140 or a vehicle control for the desired time.

2. Staining Procedure:

-

Harvest both the supernatant (containing apoptotic bodies and detached cells) and the adherent cells.

-

Wash the cells with cold PBS.

-

Resuspend the cells in 1X Annexin V binding buffer.

-

Add FITC-conjugated Annexin V and Propidium Iodide to the cell suspension.

-

Incubate for 15 minutes at room temperature in the dark.

-

Add additional 1X Annexin V binding buffer to each sample.

3. Flow Cytometry and Analysis:

-

Analyze the samples on a flow cytometer within one hour of staining.

-

Identify four cell populations:

-

Viable cells (Annexin V-negative, PI-negative)

-

Early apoptotic cells (Annexin V-positive, PI-negative)

-

Late apoptotic/necrotic cells (Annexin V-positive, PI-positive)

-

Necrotic cells (Annexin V-negative, PI-positive)

-

-

Quantify the percentage of cells in each quadrant to determine the extent of apoptosis induced by LDC3140.

References

- 1. Cyclin-Dependent Kinase 7 Controls mRNA Synthesis by Affecting Stability of Preinitiation Complexes, Leading to Altered Gene Expression, Cell Cycle Progression, and Survival of Tumor Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Cyclin-dependent kinase 7 controls mRNA synthesis by affecting stability of preinitiation complexes, leading to altered gene expression, cell cycle progression, and survival of tumor cells - PubMed [pubmed.ncbi.nlm.nih.gov]

LDC3140: A Technical Guide to its Modulation of RNA Polymerase II Activity via CDK7 Inhibition

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of LDC3140, a potent and selective small molecule inhibitor of Cyclin-Dependent Kinase 7 (CDK7). While the initial query suggested a role for LDC3140 in modulating RNA Polymerase II (Pol II) via CDK19, current scientific literature establishes CDK7 as its primary target. This document will detail the mechanism of action, quantitative biochemical and cellular effects, and relevant experimental protocols for studying LDC3140's impact on Pol II-mediated transcription.

Executive Summary

LDC3140 is a highly specific, ATP-competitive inhibitor of CDK7, a critical component of the general transcription factor TFIIH.[1] CDK7 plays a dual role in regulating the cell cycle and transcription.[1][2] As a subunit of the CDK-activating kinase (CAK) complex, it phosphorylates and activates other CDKs.[1] Within the TFIIH complex, CDK7 phosphorylates the C-terminal domain (CTD) of the largest subunit of RNA Polymerase II (Rpb1), primarily at serine 5 (Ser5) and serine 7 (Ser7) residues.[1][3] This phosphorylation is a key step in the transition from transcription initiation to elongation.[4] LDC3140's inhibition of CDK7 leads to a reduction in Pol II CTD phosphorylation, altered gene expression, and cell cycle arrest, making it a valuable tool for cancer research and potential therapeutic development.[1][5]

Mechanism of Action

LDC3140 functions as an ATP-competitive inhibitor of CDK7.[1] Its mode of action involves binding to the ATP pocket of the CDK7 enzyme, thereby preventing the transfer of a phosphate group to its substrates. This inhibitory effect is more pronounced at lower ATP concentrations.[1] The primary consequence of CDK7 inhibition by LDC3140 in the context of transcription is the decreased phosphorylation of the Pol II CTD at Ser5 and Ser7 residues.[1] This impairment of CTD phosphorylation affects the stability of the preinitiation complex and can lead to a rapid clearance of paused Pol II from gene promoters.[1][5]

Signaling Pathway

The signaling pathway modulated by LDC3140 involves the inhibition of the TFIIH complex's kinase activity, which in turn affects Pol II-mediated transcription.

Quantitative Data

The following tables summarize the key quantitative data for LDC3140, demonstrating its potency and selectivity.

In Vitro Kinase Inhibition

LDC3140 exhibits high selectivity for CDK7 over other cyclin-dependent kinases.

| Kinase Target | IC50 (nM) | Reference |

| CDK7 | < 5 | [1] |

| CDK1 | > 10,000 | [1] |

| CDK2 | > 10,000 | [1] |

| CDK4 | > 10,000 | [1] |

| CDK5 | > 10,000 | [1] |

| CDK6 | > 10,000 | [1] |

| CDK9 | > 10,000 | [1] |

Table 1: In vitro inhibitory activity of LDC3140 against a panel of CDKs. Data from fluorescence resonance energy transfer (FRET)-based assays at 3 µM ATP.[1]

Cellular Effects

LDC3140 demonstrates dose-dependent effects on transcription and cell cycle progression in various cell lines.

| Cell Line | Assay | Effect | Concentration | Reference |

| A549 | In Vitro Transcription | Strong inhibition of elongated transcript complexes | 2.5 µM | [1] |

| HeLa | Immobilized Template Assay | Decreased phosphorylation of Pol II CTD Ser5 and Ser7 | 3 µM | [1] |

| A549 | Cell Cycle Analysis | Increase in G1-phase cells, decrease in S-phase cells (24h) | > 2.5 µM | [1] |

| Multiple Tumor Lines | Apoptosis Assay | Induction of apoptosis | Cell-type dependent | [1] |

Table 2: Summary of the cellular effects of LDC3140.

Experimental Protocols

Detailed methodologies for key experiments are provided below.

In Vitro Kinase Assay for Pol II CTD Phosphorylation

This protocol assesses the direct inhibitory effect of LDC3140 on CDK7-mediated phosphorylation of a Pol II CTD substrate.

Workflow:

Materials:

-

Recombinant human CDK7/cyclin H/MAT1 complex

-

GST-tagged Pol II CTD fragment (as substrate)

-

LDC3140 (dissolved in DMSO)

-

Kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM DTT)

-

ATP solution

-

SDS-PAGE gels and buffers

-

PVDF membrane

-

Primary antibody against phosphorylated Ser5 of Pol II CTD

-

HRP-conjugated secondary antibody

-

Chemiluminescence detection reagent

Procedure:

-

Prepare a reaction mixture containing the recombinant CDK7 complex and the GST-CTD substrate in kinase assay buffer.

-

Add varying concentrations of LDC3140 (e.g., 0.75 µM, 1.5 µM, 3 µM, 6 µM) or DMSO (as a vehicle control) to the reaction tubes.[1]

-

Initiate the kinase reaction by adding ATP to a final concentration that is relevant for the experimental question (e.g., physiological or Kₘ concentration).

-

Incubate the reactions for 30 minutes at 30°C.

-

Stop the reaction by adding SDS-PAGE loading buffer and boiling the samples.

-

Separate the proteins by SDS-PAGE.

-

Transfer the separated proteins to a PVDF membrane.

-

Block the membrane and probe with a primary antibody specific for the phosphorylated Ser5 residue of the Pol II CTD.

-

Wash and incubate with an appropriate HRP-conjugated secondary antibody.

-

Detect the signal using a chemiluminescence substrate and imaging system. The intensity of the band corresponding to phosphorylated GST-CTD will decrease with increasing concentrations of LDC3140.[1]

Immobilized Template Assay (ITA)

This assay evaluates the effect of LDC3140 on the formation of the preinitiation complex (PIC) and subsequent Pol II CTD phosphorylation in a more complex system using nuclear extracts.

Materials:

-

HeLa or other suitable nuclear extract

-

Biotinylated DNA template containing a promoter (e.g., adenovirus major late promoter)

-

Streptavidin-coated magnetic beads

-

Wash buffers

-

Elution buffer

-

LDC3140

-

ATP

-

Antibodies for Western blotting (e.g., anti-Pol II CTD Ser5-P, anti-Pol II CTD Ser7-P)

Procedure:

-

Incubate the biotinylated DNA template with streptavidin-coated magnetic beads to immobilize the template.

-

Wash the beads to remove unbound DNA.

-

Add nuclear extract to the beads to allow for the assembly of the preinitiation complex on the DNA template.

-

Introduce increasing concentrations of LDC3140 (e.g., 3 µM, 10 µM) to the reaction, along with varying concentrations of ATP (e.g., 5 µM, 100 µM) to test for ATP-competitive inhibition.[1]

-

Incubate to allow for transcription initiation and Pol II phosphorylation.

-

Wash the beads extensively to remove unbound proteins.

-

Elute the bound protein complexes from the beads.

-

Analyze the eluted samples by Western blotting using antibodies specific for phosphorylated Ser5 and Ser7 of the Pol II CTD. A reduction in the phosphorylation signal in the presence of LDC3140 indicates inhibition of CDK7 activity within the context of the PIC.[1]

Chromatin Immunoprecipitation (ChIP) Assay

ChIP is used to analyze the distribution of Pol II and its phosphorylated forms across specific genes in cells treated with LDC3140.

Workflow:

Procedure:

-

Culture cells (e.g., A549) to the desired confluency and treat with LDC3140 (e.g., 5 µM) or DMSO for a specified time (e.g., 30 minutes).[1]

-

Crosslink proteins to DNA by adding formaldehyde directly to the culture medium.

-

Quench the crosslinking reaction with glycine.

-

Harvest and lyse the cells, then sonicate the chromatin to shear the DNA into fragments of 200-500 bp.

-

Pre-clear the chromatin with protein A/G beads.

-

Incubate the chromatin overnight with an antibody specific for the protein of interest (e.g., total Pol II, Pol II Ser5-P, Pol II Ser7-P).

-

Add protein A/G beads to immunoprecipitate the antibody-protein-DNA complexes.

-

Wash the beads sequentially with low salt, high salt, LiCl, and TE buffers to remove non-specifically bound chromatin.

-